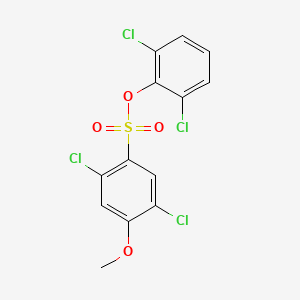
2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate
Overview
Description
The study of complex organic compounds, such as those involving chlorophenyl and methoxybenzenesulfonate groups, plays a crucial role in understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique physical and chemical behaviors due to their intricate structures and substituents, making them subjects of interest in materials science, chemistry, and pharmaceutical research.
Synthesis Analysis
Synthesis of compounds related to 2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves multi-step reactions, starting with the functionalization of phenyl rings followed by the introduction of methoxy and sulfonate groups. For instance, the reaction of sodium 4-hydroxybenzenesulfonate with lanthanide chlorides in methanol yields luminescent lanthanide coordination polymers, indicating a potential pathway for synthesizing related compounds through sulfonation and alkylation reactions (Yang et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and density functional theory (DFT) calculations to determine the arrangement of atoms within a compound. The molecular structure of related compounds shows that substituents like chlorophenyl and methoxy groups can influence the overall geometry, hydrogen bonding, and intermolecular interactions within the crystal lattice. For example, studies have explored the solid-state structures of compounds with methoxybenzenesulfonate groups, revealing intricate hydrogen bonding networks and planar arrangements conducive to layering and stacking behaviors (Russell & Ward, 1996).
Chemical Reactions and Properties
Chemical reactions involving compounds with dichlorophenyl and methoxybenzenesulfonate groups often leverage the reactive sites for further functionalization or for forming complexes with metals. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups, affecting the compound's behavior in substitution or addition reactions. Electrochemical studies, for instance, have shown that compounds with methoxybenzenesulfonate groups can undergo reduction reactions at carbon and silver cathodes, suggesting a pathway for modifying the compound's chemical structure or for environmental remediation applications (McGuire & Peters, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,6-dichlorophenyl) 2,5-dichloro-4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O4S/c1-20-11-5-10(17)12(6-9(11)16)22(18,19)21-13-7(14)3-2-4-8(13)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDKAPKOEZMRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778220.png)
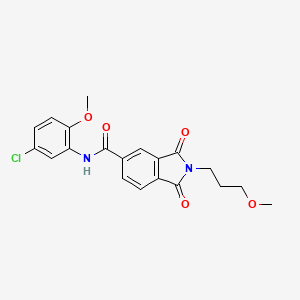
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4778229.png)
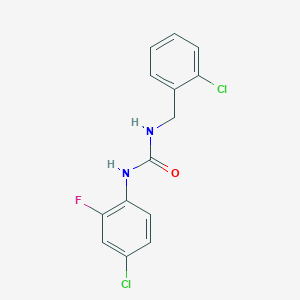
![N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4778242.png)
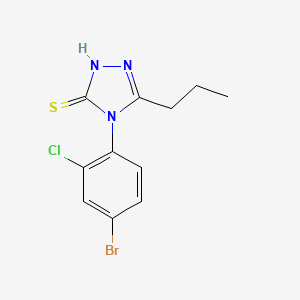
![N-(4-bromo-2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4778258.png)
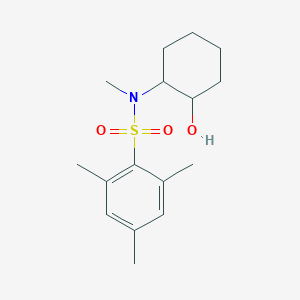
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4778263.png)
![N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4778265.png)
![3,5-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4778271.png)

![5-{3-chloro-4-[3-(2,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4778296.png)
